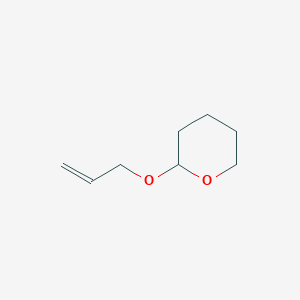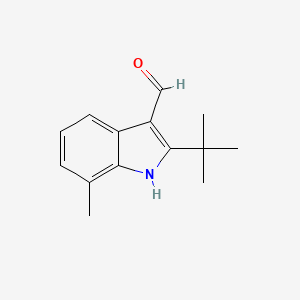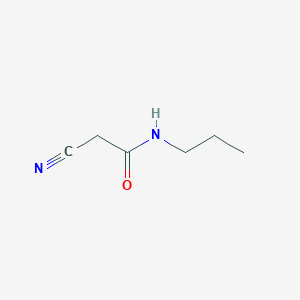
2-Allyloxytetrahydropyran
Übersicht
Beschreibung
2-Allyloxytetrahydropyran is a chemical compound that is part of the tetrahydropyran family, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The 2-allyloxy substitution indicates the presence of an allyl ether functional group at the second position of the tetrahydropyran ring. This structural feature is significant in synthetic chemistry as it can be utilized in various chemical transformations to produce complex molecules with potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 2-allyloxytetrahydropyran derivatives can be achieved through several catalytic methods. One approach involves the regioselective ruthenium-catalyzed carbon-carbon coupling reaction of prop-2-yn-1-ols with allyl alcohol, leading to the formation of 2-alkoxy-5-methylenetetrahydropyrans . Another method utilizes palladium(II)-catalyzed oxidative transformation of allylic alcohols and vinyl ethers in the presence of catechol, which acts as a catalyst activator, to form 2-alkoxytetrahydrofurans . Additionally, palladium-catalyzed oxa-[4 + 2] cycloaddition of 2-alkenylbenzothiazoles with allyl carbonates has been reported to produce 3-methylenetetrahydropyrans in a highly diastereoselective manner .
Molecular Structure Analysis
The molecular structure of 2-allyloxytetrahydropyran and its derivatives is influenced by the anomeric effect, which can affect the stereochemistry of cyclization reactions. For instance, the cyclization of the 2-allyloxytetrahydropyran-3-yl radical leads to the formation of cis-fused bicyclic structures, and molecular mechanics calculations have been used to understand the influence of the anomeric effect on these reactions . Conformational analysis of 2-alkoxytetrahydropyrans has also been performed using molecular mechanics (MM2) and theoretical calculations to predict the anomeric effects and geometry tendencies of different conformers .
Chemical Reactions Analysis
2-Allyloxytetrahydropyran and its analogs participate in various chemical reactions. The protected 2-hydroxytetrahydropyran group has been used as a chiral auxiliary for the stereoselective nucleophilic addition of Grignard reagents to α-alkoxy ketones . In another study, the carbonyl ene reaction of 2-methylenetetrahydropyrans was shown to be an efficient route for the preparation of β-hydroxydihydropyrans . Furthermore, the Prins cyclization reaction has been employed for the diastereoselective synthesis of 2,6-disubstituted tetrahydropyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-allyloxytetrahydropyran derivatives are closely related to their molecular structure. The presence of the alkoxy group and the tetrahydropyran ring imparts certain characteristics such as solubility, boiling point, and reactivity, which are essential for their application in synthetic chemistry. The stereochemistry of the substituents on the tetrahydropyran ring can significantly influence the reactivity and selectivity in chemical reactions, as seen in the stereospecific synthesis of 2,6-disubstituted tetrahydropyrans .
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Ring Closures
The ring closures of 2-allyloxytetrahydropyran-3-yl radical and related species demonstrate the influence of anomeric effects on stereochemistry. Beckwith and Page (1999) found that these closures yield mainly cis-fused syn-substituted bicyclononylcarbinyl radicals, but variations in the radicals can lead to different outcomes. This research highlights the intricate stereochemical dynamics in organic synthesis involving 2-allyloxytetrahydropyran (Beckwith & Page, 1999).
Kinetic Studies in Elimination Reactions
Rosas et al. (2010) conducted a study focusing on the elimination reaction of 2-methoxytetrahydropyran in the gas phase. They found that the reaction is homogeneous and unimolecular, following a first-order rate law. This study contributes to the understanding of the behavior of tetrahydropyran derivatives under specific conditions, which is valuable for various applications in chemical synthesis (Rosas et al., 2010).
Nucleophilic Allylation of N,O-Acetals
Yamaguchi et al. (2011) discovered that Pd/Et3B and Pd/Et2Zn systems effectively promote the nucleophilic allylations of 2-aminotetrahydrofuran and 2-aminotetrahydropyran with allylic alcohols. This transformation is particularly significant for the allylation of non-protective carbohydrates, offering a high yield of ω-hydroxyhomoallylamines. Such transformations have potential applications in the synthesis of complex molecules (Yamaguchi et al., 2011).
Chiral Auxiliary for Nucleophilic Addition
Charette et al. (1995) reported that the protected 2-hydroxytetrahydropyranyl group serves as an efficient chiral auxiliary for the stereoselective nucleophilic addition of Grignard reagents to α-alkoxy ketones. This research provides a pathway for chelation-controlled stereoselective additions, which is crucial in asymmetric synthesis (Charette et al., 1995).
Safety and Hazards
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-prop-2-enoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6-9-8-5-3-4-7-10-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKYXXDEXCVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403997 | |
| Record name | 2-Allyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxytetrahydropyran | |
CAS RN |
4203-49-0 | |
| Record name | 2-Allyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allyloxytetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the stereoselective cyclization of the 2-allyloxytetrahydropyran-3-yl radical?
A1: Understanding how this radical undergoes cyclization is crucial for controlling the stereochemistry (the 3D arrangement of atoms) in the final products. This is particularly relevant in synthesizing complex molecules where specific stereoisomers are often desired. [, ] Both papers investigate how factors like anomeric effects influence the stereochemical outcome of the reaction.
Q2: How do the cited papers investigate the influence of anomeric effects on the reaction?
A2: While the abstracts lack specifics, the titles suggest the researchers likely employed experimental and/or computational methods. They may have synthesized a series of 2-allyloxytetrahydropyran derivatives with varying substituents to study how these changes impact the stereoselectivity of the cyclization. [, ] Computational chemistry techniques could further elucidate the reaction mechanism and predict the stereochemical outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)








![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)


